5-Hydroxymethyl-3-pyrrol-1-yl-oxazolidin-2-one
Description
5-Hydroxymethyl-3-pyrrol-1-yl-oxazolidin-2-one is a heterocyclic compound that combines the structural features of pyrrole and oxazolidinone
Properties
Molecular Formula |
C8H10N2O3 |
|---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
(5S)-5-(hydroxymethyl)-3-pyrrol-1-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H10N2O3/c11-6-7-5-10(8(12)13-7)9-3-1-2-4-9/h1-4,7,11H,5-6H2/t7-/m0/s1 |
InChI Key |
SITMGBVDSOSSTH-ZETCQYMHSA-N |
Isomeric SMILES |
C1[C@H](OC(=O)N1N2C=CC=C2)CO |
Canonical SMILES |
C1C(OC(=O)N1N2C=CC=C2)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds in a hexafluoroisopropanol (HFIP) medium . Another approach involves the recyclization of 3-(2-hydroxyethyl)-1-sulfonyluracils by the action of sodium hydride (NaH) at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxymethyl-3-pyrrol-1-yl-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxazolidinone ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydroxymethyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield 5-formyl-3-pyrrol-1-yl-oxazolidin-2-one.
Scientific Research Applications
5-Hydroxymethyl-3-pyrrol-1-yl-oxazolidin-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Hydroxymethyl-3-pyrrol-1-yl-oxazolidin-2-one is not well-documented. similar compounds, such as oxazolidinone derivatives, exert their effects by inhibiting protein synthesis in bacteria. This is achieved by binding to the bacterial ribosome and preventing the formation of the initiation complex for protein synthesis .
Comparison with Similar Compounds
Similar Compounds
Linezolid: An oxazolidinone antibiotic used to treat infections caused by Gram-positive bacteria.
Tedizolid: Another oxazolidinone antibiotic with a similar mechanism of action to linezolid.
Contezolid: A newer oxazolidinone derivative with improved activity against resistant bacterial strains.
Uniqueness
5-Hydroxymethyl-3-pyrrol-1-yl-oxazolidin-2-one is unique due to the presence of both pyrrole and oxazolidinone moieties in its structure. This combination may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
